molecular formula C19H21Cl2N3O2 B14923366 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B14923366
M. Wt: 394.3 g/mol
InChI Key: GLDHAWOUBMTNHD-WSDLNYQXSA-N
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Description

2-(2,4-Dichlorophenoxy)-N’~1~-{(E)-1-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a synthetic organic compound with the molecular formula C19H21Cl2N3O2 It is characterized by the presence of a dichlorophenoxy group and a diethylamino-substituted benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’~1~-{(E)-1-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of 2,4-dichlorophenoxyacetic acid hydrazide with 4-(diethylamino)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’~1~-{(E)-1-[4-(diethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’~1~-{(E)-1-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’~1~-{(E)-1-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: An aromatic ether with similar structural features.

    2-(2,4-Dichlorophenoxy)-N’~1~-{(E)-(4-fluorophenyl)methylidene}acetohydrazide: A structurally related compound with a fluorophenyl group.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’~1~-{(E)-1-[4-(diethylamino)phenyl]methylidene}acetohydrazide is unique due to the presence of both dichlorophenoxy and diethylamino-substituted benzylidene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21Cl2N3O2

Molecular Weight

394.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H21Cl2N3O2/c1-3-24(4-2)16-8-5-14(6-9-16)12-22-23-19(25)13-26-18-10-7-15(20)11-17(18)21/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b22-12+

InChI Key

GLDHAWOUBMTNHD-WSDLNYQXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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